3,4-dimethyl-N-({4-[3-(trifluoromethyl)phenyl]-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide
Description
The compound 3,4-dimethyl-N-({4-[3-(trifluoromethyl)phenyl]-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide features a 1,2,4-triazole core substituted with:
- A 3-(trifluoromethyl)phenyl group at position 2.
- A sulfanyl (-S-) group at position 5, connected to a 4-(trifluoromethyl)benzyl moiety.
- A methyl group at position 3, linked to a 3,4-dimethylbenzamide group via an N-methyl bridge.
The triazole ring’s tautomeric behavior and stability are influenced by these substituents, as demonstrated in related compounds .
Properties
IUPAC Name |
3,4-dimethyl-N-[[4-[3-(trifluoromethyl)phenyl]-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F6N4OS/c1-16-6-9-19(12-17(16)2)24(38)34-14-23-35-36-25(37(23)22-5-3-4-21(13-22)27(31,32)33)39-15-18-7-10-20(11-8-18)26(28,29)30/h3-13H,14-15H2,1-2H3,(H,34,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHXQZSRPHWZSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC4=CC=C(C=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F6N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-({4-[3-(trifluoromethyl)phenyl]-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide typically involves multiple steps, including the formation of the triazole ring, introduction of the trifluoromethyl groups, and coupling of the benzamide moiety. Common synthetic routes may involve:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of Trifluoromethyl Groups: Trifluoromethylation can be performed using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under radical or nucleophilic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-({4-[3-(trifluoromethyl)phenyl]-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the triazole ring or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the aromatic rings or triazole moiety.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds featuring the 1,2,4-triazole moiety exhibit significant antimicrobial properties. The incorporation of trifluoromethyl groups enhances the biological activity of these compounds. For instance, a study on 1H-1,2,4-triazol-3-yl derivatives showed promising results against malaria parasites, suggesting that modifications with trifluoromethyl groups could lead to the development of new antimalarial agents .
Anticancer Potential
The triazole ring has been identified in numerous anticancer drugs due to its ability to inhibit various enzymes involved in cancer progression. Compounds similar to 3,4-dimethyl-N-({4-[3-(trifluoromethyl)phenyl]-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide have shown promise in preclinical studies targeting cancer cell lines. The structural modifications can significantly influence their efficacy and selectivity towards cancer cells .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds like this compound. SAR studies suggest that variations in substituents on the triazole ring can lead to enhanced bioactivity. For example:
| Substituent Type | Effect on Activity |
|---|---|
| Trifluoromethyl | Increases lipophilicity and enzyme binding affinity |
| Benzamide group | Enhances stability and solubility |
| Sulfanyl linkage | Improves interaction with biological targets |
This table summarizes how different substituents affect the compound's overall activity and stability.
Antimalarial Prototypes
In a study aimed at developing new antimalarial prototypes, a series of trifluoromethyl-substituted 1H-triazole derivatives were synthesized and tested for their inhibitory effects on Plasmodium falciparum. The results indicated that certain derivatives exhibited IC50 values comparable to existing antimalarial drugs . This highlights the potential of triazole-based compounds as viable candidates for further development.
Anti-inflammatory Properties
Molecular docking studies have suggested that compounds similar to this compound may act as inhibitors of the enzyme 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. These findings support further investigation into their anti-inflammatory potential in clinical settings .
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-({4-[3-(trifluoromethyl)phenyl]-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability, making it a potent inhibitor or activator of specific pathways .
Comparison with Similar Compounds
Substituent Effects on Triazole Reactivity and Tautomerism
- Compounds [7–9] from : These 4H-1,2,4-triazole-3-thiones bear phenylsulfonyl (X = H, Cl, Br) and 2,4-difluorophenyl groups. Key Differences: The target compound replaces phenylsulfonyl with CF₃-phenyl and introduces a benzamide group. Tautomerism: In [7–9], the thione tautomer dominates (νC=S at 1247–1255 cm⁻¹; absence of νS-H), similar to the target compound’s stable thioether (-S-) linkage .
S-Alkylated Triazole Derivatives
Agrochemical Triazole Derivatives
Structural and Functional Data Tables
Table 1: Substituent Comparison of Triazole Derivatives
Biological Activity
3,4-Dimethyl-N-({4-[3-(trifluoromethyl)phenyl]-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C21H18F6N4S
- Molecular Weight : 450.41 g/mol
The compound features multiple functional groups, including a triazole ring and trifluoromethyl groups, which are known to influence biological activity.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. The presence of the triazole moiety suggests potential antifungal and anticancer properties by inhibiting enzyme activities related to these pathways.
Anticancer Activity
Studies have demonstrated that similar compounds with triazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have shown IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 1.61 ± 1.92 |
| Compound B | MCF7 | 1.98 ± 1.22 |
| This compound | TBD |
Antimicrobial Activity
The triazole ring is also noted for its antifungal properties. Compounds with similar structures have been reported to inhibit fungal growth by targeting the ergosterol biosynthesis pathway . The trifluoromethyl groups enhance lipophilicity, potentially improving membrane permeability and bioactivity.
Case Studies
A notable study investigated the effects of structurally related compounds on mTORC1 signaling pathways in cancer cells. The findings suggested that modifications on the phenyl rings significantly influenced the potency of these compounds against mTORC1, a critical regulator of cell growth .
Another study demonstrated that compounds with similar functionalities exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary data suggest that similar compounds undergo rapid metabolism in liver microsomes, leading to short half-lives and low bioavailability when administered orally .
Table 2: Pharmacokinetic Data Summary
| Parameter | Value |
|---|---|
| Half-life (oral) | ~0.5 hours |
| Bioavailability | Low |
Q & A
Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence product yield?
- Methodological Answer : The synthesis typically involves:
Condensation : Reacting substituted benzamides with triazole precursors under basic conditions (e.g., potassium carbonate in acetonitrile) to form the triazole core .
Substitution Reactions : Introducing sulfanyl groups via nucleophilic substitution using alkyl halides or aryl thiols (e.g., [4-(trifluoromethyl)phenyl]methyl mercaptan) .
Oxidation/Reduction : Adjusting functional groups; oxidation with H₂O₂/KMnO₄ yields sulfones, while NaBH₄ reduces thiols to thioethers .
Critical Factors :
- Temperature (60–80°C for substitution), solvent polarity (acetonitrile for stability), and catalyst choice (e.g., trichloroisocyanuric acid for regioselectivity) .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., trifluoromethyl peaks at δ 120–125 ppm in ¹⁹F NMR) .
- FT-IR : Detect functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzamide, S-H stretch at ~2550 cm⁻¹ for sulfanyl groups) .
- HPLC-MS : Quantify purity (>95%) and molecular ion peaks (e.g., [M+H⁺] at m/z ~650–700) .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., molar ratios, solvents). Bayesian optimization algorithms outperform trial-and-error by predicting optimal conditions (e.g., 1.5:1 molar ratio of benzamide to triazole precursor) .
- Flow Chemistry : Continuous-flow systems improve reproducibility and reduce side reactions (e.g., Omura-Sharma-Swern oxidation for controlled oxidation steps) .
Q. How should discrepancies between computational predictions and experimental structural data be resolved?
- Methodological Answer :
- Cross-Validation : Compare XRD crystallographic data (e.g., CCDC-1441403 for triazole analogs) with DFT-optimized geometries .
- Tautomer Analysis : Use NMR to distinguish between thione/thiol tautomers (e.g., 4H-1,2,4-triazole-3-thione vs. sulfanyl derivatives) .
Q. What biochemical pathways are relevant to this compound’s mechanism of action?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
